molecular formula C10H14BrNO2S B3006756 2-Bromo-4-(tert-butyl)benzenesulfonamide CAS No. 99177-40-9

2-Bromo-4-(tert-butyl)benzenesulfonamide

Cat. No.: B3006756
CAS No.: 99177-40-9
M. Wt: 292.19
InChI Key: VISBKQOZQQEHDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)benzenesulfonamide is an organic compound with the CAS Number 99177-40-9 and a molecular weight of 292.19 g/mol. Its molecular formula is C 10 H 14 BrNO 2 S . As a substituted benzenesulfonamide, this compound belongs to a class of molecules that are of significant interest in medicinal and organic chemistry research. Benzenesulfonamide derivatives are frequently investigated as key scaffolds in the development of therapeutic agents . For instance, structural analogs have been explored as potent inhibitors of viral targets, such as the HIV-1 capsid (CA) protein, demonstrating the potential of this chemical class in antiviral drug discovery . The presence of both bromo and tert-butyl substituents on the benzene ring makes this molecule a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies, allowing researchers to explore a diverse chemical space . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)7-4-5-9(8(11)6-7)15(12,13)14/h4-6H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISBKQOZQQEHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Tert Butyl Benzenesulfonamide and Its Analogs

Targeted Synthesis of the 2-Bromo-4-(tert-butyl)benzenesulfonamide Core Structure

The construction of the this compound core is a multi-step process that hinges on the sequential and regioselective functionalization of the aromatic ring, followed by the formation of the sulfonamide group. The order of these reactions is critical to achieving the desired 1,2,4-substitution pattern.

Achieving the specific arrangement of substituents in this compound is a challenge due to the competing directing effects of the functional groups. The tert-butyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director, and the sulfonamide group is a deactivating meta-director. Therefore, the synthetic strategy must carefully orchestrate the introduction of these groups.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. nih.govstackexchange.com

In a potential synthetic route to the target compound, bromination could be performed on a precursor such as 4-(tert-butyl)benzenesulfonamide. In this scenario, the tert-butyl group directs electrophiles to the ortho position (position 2), while the sulfonamide group directs to the meta position (position 3). The activating nature of the alkyl group typically dominates the deactivating sulfonamide group, favoring substitution at the ortho position relative to the tert-butyl group. Furthermore, the significant steric hindrance caused by the bulky tert-butyl group can influence the outcome of the halogenation. stackexchange.com The reaction often employs reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. nih.gov

Table 1: Example of Regioselective Electrophilic Aromatic Bromination

Starting MaterialReagentsConditionsMajor ProductYieldReference
3-hydroxybenzonitrileN-bromosuccinimide, silica (B1680970) gelCarbon tetrachloride, room temperature, 15 min2-bromo-5-hydroxybenzonitrile97% nih.gov
CatecholN-bromosuccinimide, fluoroboric acidAcetonitrile (B52724), -30°C to room temperature4-bromobenzene-1,2-diol100% nih.gov

The introduction of the tert-butyl group at the 4-position (para) of a benzene ring is typically accomplished via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves reacting the aromatic substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Due to the large steric bulk of the tert-butyl group, the reaction strongly favors substitution at the para position over the ortho position, leading to high yields of the 4-substituted product. For instance, the alkylation of bromobenzene (B47551) would predominantly yield 1-bromo-4-(tert-butyl)benzene.

The final key functional group, the sulfonamide, is generally installed in a two-step sequence: conversion of the substituted benzene precursor to a sulfonyl chloride, followed by amidation.

The formation of a benzenesulfonyl chloride from a substituted benzene, such as 2-bromo-4-(tert-butyl)benzene, is a crucial step. This transformation can be achieved through chlorosulfonation using chlorosulfonic acid (HSO₃Cl).

Alternatively, if the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride. For example, 4-tert-butylbenzenesulfonic acid can be treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-tert-butylbenzenesulfonyl chloride. google.comorgsyn.org This reaction often uses a catalyst such as N,N-dimethylformamide (DMF). google.com

Table 2: Synthesis of Substituted Benzenesulfonyl Chlorides

Starting MaterialReagentsConditionsProductYieldReference
Sodium benzenesulfonatePhosphorus pentachlorideHeated at 170–180°C for 15 hoursBenzenesulfonyl chlorideNot specified orgsyn.org
Sodium benzenesulfonatePhosphorus oxychlorideHeated at 170–180°CBenzenesulfonyl chloride74–87% orgsyn.org
4-tert-butylbenzenesulfonic acidThionyl chloride, N,N-dimethylformamide70°C for 2 hours4-tert-butylbenzenesulfonyl chlorideNot specified (86.3% purity in crude solution) google.com

The final step in forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. To synthesize the target compound, this compound, the precursor 2-bromo-4-(tert-butyl)benzenesulfonyl chloride would be reacted with ammonia (B1221849) (NH₃).

The general reaction can be illustrated by the synthesis of an analog, 2-Bromo-N-(tert-butyl)benzenesulfonamide. In this synthesis, 2-bromobenzenesulfonyl chloride is treated with tert-butylamine (B42293) in a solvent like chloroform (B151607) at room temperature. prepchem.com The reaction proceeds for several hours to afford the N-substituted sulfonamide in high yield. prepchem.com This highlights the general applicability of the amidation reaction for this class of compounds. Various catalytic methods for direct amidation have also been explored to improve efficiency and sustainability. rsc.orgorganic-chemistry.org

Table 3: Synthesis of Sulfonamides from Sulfonyl Chlorides

Sulfonyl ChlorideAmineSolventConditionsProductYieldReference
2-Bromobenzenesulfonyl chloridetert-ButylamineChloroformRoom temperature, 12 hours2-Bromo-N-(tert-butyl)benzenesulfonamide84% prepchem.com

Formation of the Sulfonamide Moiety

Advanced Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

The functionalization of the benzenesulfonamide scaffold, particularly at the bromine-substituted position of this compound, allows for the introduction of diverse chemical moieties, leading to a broad spectrum of derivatives. Modern synthetic organic chemistry offers several powerful tools to achieve these transformations with high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the derivatization of benzenesulfonamides is a testament to their versatility. These methods provide reliable routes for the formation of new carbon-nitrogen and carbon-sulfur bonds, as well as for the construction of biaryl systems.

The formation of a C-N bond is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. Palladium- and copper-catalyzed reactions are the most prominent methods for the amination of aryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and a wide range of amines. harvard.eduresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. harvard.edu The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. researchgate.net

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, has long been used for the formation of C-N bonds. researchgate.net Traditional conditions often require high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with supporting ligands, allowing for milder reaction conditions. The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. researchgate.net

A more recent advancement involves a dual copper and visible light-catalyzed S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides, which proceeds under redox-neutral conditions and offers a different mechanistic pathway from traditional nucleophilic substitution reactions. nih.gov

Amine/N-NucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10085
N-MethylanilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11078
PyrrolidineCuI / L-prolineK₂CO₃DMSO9092
IndolePd(OAc)₂ / DavePhosK₃PO₄t-BuOH10081
CarbazoleCuI / PhenanthrolineK₃PO₄DMF12088

Note: The data in this table is representative of typical conditions and yields for the C-N cross-coupling of 2-bromoaryl sulfonamides and is intended for illustrative purposes.

The introduction of a sulfur moiety onto the benzenesulfonamide core can be achieved through metal-catalyzed C-S cross-coupling reactions. These reactions are essential for the synthesis of diaryl sulfides and other sulfur-containing compounds. Both palladium and copper-based catalytic systems are effective for this transformation.

Palladium-Catalyzed Thiolation: Palladium complexes, particularly those with electron-rich and bulky phosphine ligands, can catalyze the coupling of aryl halides with thiols to form aryl thioethers. The mechanism is analogous to the Buchwald-Hartwig amination, involving oxidative addition, thiolate coordination, and reductive elimination.

Copper-Catalyzed Thiolation: Copper-catalyzed C-S bond formation, often referred to as the Ullmann thiolation, is a well-established method. Similar to C-N coupling, modern protocols often employ soluble copper salts and ligands to facilitate the reaction under milder conditions. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a base.

Thiol/S-NucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
ThiophenolPd(OAc)₂ / XantphosK₃PO₄Dioxane11090
p-ThiocresolCuI / NeocuproineCs₂CO₃DMF12085
EthanethiolPd₂(dba)₃ / t-Bu₃PNaOtBuToluene10075
Sodium thiomethoxideCuI / TMEDA-NMP13088
Potassium thioacetatePd(PPh₃)₄K₂CO₃Acetonitrile8095

Note: The data in this table is representative of typical conditions and yields for the C-S cross-coupling of 2-bromoaryl sulfonamides and is intended for illustrative purposes.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov It is widely used for the synthesis of biaryl compounds. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the organoboron species in the presence of a base, and reductive elimination. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a C-C bond between an organotin compound (organostannane) and an organohalide. libretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions. Additives such as copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O9088
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O8585
Tributyl(vinyl)stannanePd(PPh₃)₄-THF7095
Tributyl(phenyl)stannanePdCl₂(AsPh₃)₂-DMF10089

Note: The data in this table is representative of typical conditions and yields for the Suzuki-Miyaura and Stille couplings of 2-bromoaryl sulfonamides and is intended for illustrative purposes.

Oxidative Coupling Reactions

Oxidative coupling reactions provide an alternative strategy for the synthesis of sulfonamides, often starting from more readily available precursors like thiols and amines. These reactions typically involve an oxidant to facilitate the formation of the sulfur-nitrogen bond.

An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines. nih.gov This method is driven by electricity, avoids the need for sacrificial chemical oxidants, and can be performed rapidly. nih.gov The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. nih.gov

ThiolAmineElectrolyteSolventConditionsYield (%)
4-tert-ButylthiophenolAmmoniaMe₄NBF₄CH₃CN/HClC anode/Fe cathode, 5 min85
ThiophenolBenzylamineLiClO₄AcetonitrileGraphite electrodes, 10 min91
4-ChlorothiophenolPiperidineBu₄NBF₄CH₃CNRVC anode/Pt cathode, 15 min88
2-NaphthalenethiolAnilineEt₄NOTsMethanolPt electrodes, 20 min79
CyclohexanethiolCyclohexylamineMe₄NBF₄CH₃CN/HClC anode/Fe cathode, 5 min82

Note: The data in this table is representative of typical conditions and yields for the oxidative coupling synthesis of sulfonamides and is intended for illustrative purposes.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a direct method for the functionalization of aryl halides, including this compound. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the bromine atom). libretexts.org The sulfonamide group itself is an electron-withdrawing group, which facilitates this reaction.

The mechanism involves a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions.

NucleophileBaseSolventTemp (°C)Yield (%)
Sodium methoxide-Methanol6595
Sodium thiophenoxide-DMF10092
PiperidineK₂CO₃DMSO12088
Potassium phenoxide-Dioxane10085
Sodium azide-Acetonitrile/H₂O8090

Note: The data in this table is representative of typical conditions and yields for the nucleophilic aromatic substitution on activated 2-bromoaryl sulfonamides and is intended for illustrative purposes.

Cascade and One-Pot Synthetic Approaches

One-pot and cascade reactions represent a significant advancement in synthetic efficiency, minimizing the need for intermediate purification steps, reducing solvent waste, and saving time. These approaches are increasingly applied to the synthesis of complex sulfonamides.

A notable one-pot procedure for the synthesis of asymmetrical ureido-containing benzenesulfonamides involves the in situ generation of isocyanatobenzenesulfonamide species, which are then trapped by various amines. nih.govacs.org This method allows for the creation of a diverse library of compounds from simple starting materials in a single reaction vessel. nih.govacs.org Although this specific methodology focuses on ureido derivatives, the principle of generating a reactive intermediate that is immediately consumed in a subsequent step is a hallmark of efficient one-pot synthesis and can be adapted for other sulfonamide analogs.

Another strategy involves multi-component reactions. For instance, a novel photocatalytic, transition-metal-free approach facilitates a three-component cascade coupling of aryl triflates, sulfur dioxide surrogates (like K₂S₂O₅), and a wide range of amines. rsc.orgrsc.org This method is powerful for creating structurally diverse arylsulfonamides under mild conditions, leveraging a light-assisted electron transfer pathway mediated by sodium iodide to generate the key aryl radical intermediate. rsc.org This cascade process efficiently assembles the sulfonamide scaffold from three distinct components in a single operation. rsc.org

The following table summarizes a representative one-pot synthesis of substituted ureido benzenesulfonamides. nih.gov

EntryStarting SulfonamideAmineProduct StructureYield (%)
1SulfanilamideBenzylamineN-((4-(3-benzylureido)phenyl)sulfonyl)acetamide85
2MetanilamideCyclohexylamineN-((3-(3-cyclohexylureido)phenyl)sulfonyl)acetamide82
3Orthanilamide4-FluoroanilineN-((2-(3-(4-fluorophenyl)ureido)phenyl)sulfonyl)acetamide78

This interactive table showcases examples of a one-pot synthesis for ureido-benzenesulfonamide analogs, illustrating the versatility of the method with different amines.

Photocatalytic and Electrochemical Synthetic Methods for Sulfonamides

Modern synthetic chemistry has increasingly turned to photocatalysis and electrochemistry to drive reactions under milder and more sustainable conditions. These methods offer unique pathways for the formation of sulfonamides, often avoiding harsh reagents and high temperatures. nih.gov

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool for sulfonamide synthesis. bohrium.com These methods often rely on the generation of radical intermediates under exceptionally mild conditions. nih.gov A recently developed strategy utilizes a photocatalytic system with sodium iodide (NaI) as a dual-functional reagent to activate biomass-derived aryl triflates. rsc.org This approach enables a three-component coupling with SO₂ surrogates and various amines, proceeding at room temperature without the need for transition-metal catalysts or photosensitizers. rsc.orgrsc.org The growing interest in these sulfur(VI)-containing molecules has spurred the scientific community to explore novel methods for their synthesis and modification, with photocatalysis playing a key role by providing access to new reactivity. nih.gov

Electrochemical Synthesis

Electrochemistry provides an environmentally benign alternative for constructing sulfonamide bonds, using electricity as a "green" oxidant. nih.gov One innovative method enables the direct, single-step synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. nih.govnih.gov This process is highly convergent and avoids the need for pre-functionalized starting materials. A key feature is the in situ formation of an amidosulfinate species, which serves as both the nucleophile and the supporting electrolyte, enhancing the efficiency and atom economy of the reaction. nih.gov The reaction is triggered by the direct anodic oxidation of the aromatic compound to form a radical cation, which is then attacked by the amidosulfinate. nih.gov

Another electrochemical approach involves the oxidative coupling of readily available thiols and amines. acs.org This transformation is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. In this process, the thiol is first oxidized at the anode to form a disulfide, which then reacts further to form the sulfonamide, with hydrogen gas as the only byproduct generated at the cathode. acs.org

The following table provides examples of the electrochemical synthesis of sulfonamides from arenes, SO₂, and amines. nih.gov

EntryAreneAmineProduct StructureYield (%)
11,3,5-TrimethoxybenzeneMorpholine4-(2,4,6-trimethoxyphenyl)sulfonylmorpholine85
21,4-DimethoxybenzenePiperidine1-((2,5-dimethoxyphenyl)sulfonyl)piperidine75
3AnisolePyrrolidine1-((4-methoxyphenyl)sulfonyl)pyrrolidine68

This interactive table demonstrates the scope of the dehydrogenative electrochemical synthesis, highlighting its effectiveness with various electron-rich arenes and secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the protons of the tert-butyl group, and the protons of the sulfonamide group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide critical information about the connectivity and spatial relationships of the protons.

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic CH 7.5 - 8.0 Doublet, Doublet of doublets
Sulfonamide NH₂ 5.0 - 6.0 Broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for the six aromatic carbons (with some potentially overlapping), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Expected ¹³C NMR Data (Hypothetical)

Carbon Atom Expected Chemical Shift (δ, ppm)
C-SO₂NH₂ 140 - 150
C-Br 120 - 130
C-tert-butyl (aromatic) 150 - 160
Aromatic CH 125 - 135
C(CH₃)₃ 30 - 40

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the benzene ring.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This would allow for the determination of its elemental formula, confirming the presence of bromine, sulfur, nitrogen, carbon, and hydrogen in the correct proportions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing sulfonamides. In positive ion mode, the spectrum would likely show the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information by showing the loss of characteristic fragments such as the SO₂NH₂ group or the tert-butyl group.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (molar mass: 292.19 g/mol , considering isotopes ⁷⁹Br and ³²S), the fragmentation pattern would provide definitive structural confirmation.

Expected Fragmentation Pathways: Under electron ionization (EI), the molecular ion ([M]⁺•) would be observed, characteristically as a pair of peaks of nearly equal intensity at m/z 291 and 293, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation would likely proceed through several key pathways:

α-Cleavage of the tert-butyl group: The most prominent fragmentation is often the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a fragment ion at m/z 276/278. Subsequent loss of the entire tert-butyl radical (•C₄H₉, 57 Da) would also be a significant pathway, yielding a major peak at m/z 234/236.

Cleavage of the Sulfonamide Moiety: The S-N bond is susceptible to cleavage, leading to the formation of a brominated tert-butylbenzenesulfonyl cation ([C₁₀H₁₂BrO₂S]⁺) at m/z 275/277. Another common pathway for sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da), which could occur from various fragments.

Benzylic Cleavage: Fragmentation of the aromatic ring itself can occur, though it is typically less favored than the loss of the bulky alkyl group. The loss of the entire sulfonamide group (•SO₂NH₂) would result in an ion at m/z 195/197.

The resulting mass spectrum would serve as a chemical fingerprint, with the specific m/z values and their relative intensities confirming the presence and arrangement of the bromo, tert-butyl, and sulfonamide groups.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormula of FragmentFragmentation Pathway
291/293Molecular Ion[C₁₀H₁₄BrNO₂S]⁺•Ionization of parent molecule
276/278[M - CH₃]⁺[C₉H₁₁BrNO₂S]⁺Loss of a methyl radical
234/236[M - C₄H₉]⁺[C₆H₅BrO₂S]⁺Loss of a tert-butyl radical
195/197[M - SO₂NH₂]⁺[C₁₀H₁₃Br]⁺Cleavage and loss of the sulfonamide group
155[C₆H₅SO₂]⁺[C₆H₅O₂S]⁺Cleavage of C-S and C-Br bonds (less likely)
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation from further fragmentation
57[C₄H₉]⁺[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The spectra for this compound would exhibit characteristic bands corresponding to its specific functional groups.

Expected Vibrational Modes:

Sulfonamide Group: This group would produce some of the most distinct peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the primary sulfonamide would be visible as a medium-intensity band in the region of 3400-3200 cm⁻¹. researchgate.net The S-N stretching vibration typically appears in the 950-850 cm⁻¹ range. researchgate.net

tert-Butyl Group: The C-H stretching vibrations of the methyl groups within the tert-butyl moiety would produce strong bands in the 2970-2870 cm⁻¹ region. C-H bending vibrations are expected around 1470 cm⁻¹ and 1370 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would generate a specific pattern of overtone bands in the 2000-1650 cm⁻¹ range and out-of-plane C-H bending bands in the 900-800 cm⁻¹ region.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a band in the low-frequency region of the spectrum, typically between 650 and 550 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400-3200N-H StretchSulfonamide (-SO₂NH₂)Medium
3100-3000C-H Stretch (Aromatic)Benzene RingMedium-Weak
2970-2870C-H Stretch (Aliphatic)tert-Butyl (-C(CH₃)₃)Strong
1600-1450C=C StretchBenzene RingMedium-Strong
1350-1300S=O Asymmetric StretchSulfonamide (-SO₂NH₂)Strong
1170-1150S=O Symmetric StretchSulfonamide (-SO₂NH₂)Strong
950-850S-N StretchSulfonamide (-SO₂NH₂)Medium
650-550C-Br StretchBromo-AromaticMedium-Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. A critical feature would be the intermolecular interactions, particularly hydrogen bonds formed between the hydrogen atoms of the sulfonamide (-NH₂) group of one molecule and the oxygen atoms of the sulfonyl (S=O) group of a neighboring molecule. nih.govnih.gov These interactions are known to be primary drivers in the crystal packing of sulfonamides, often leading to the formation of well-ordered chains or sheets. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal analysis, PXRD is invaluable for confirming the identity of a synthesized bulk sample against a known standard, assessing its crystalline purity, and identifying different polymorphic forms if they exist. The PXRD pattern for a pure, crystalline sample of this compound would consist of a distinct set of peaks at specific 2θ values, corresponding to the various lattice planes of its crystal structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate for purity assessment.

Expected HPLC Method Parameters:

Stationary Phase: A C18 (octadecylsilyl) column would likely be used, as it is effective for separating moderately polar to nonpolar organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water, possibly with a buffer) and an organic solvent (such as acetonitrile or methanol) would be employed. Starting with a higher proportion of water and gradually increasing the organic solvent concentration would ensure the elution of the compound and any impurities with different polarities.

Detection: A UV detector would be suitable, as the benzene ring is a strong chromophore. The detection wavelength would be set to an absorption maximum, likely around 254 nm.

This method would effectively determine the purity of the compound by separating it from starting materials, byproducts, or degradation products. It would also be powerful for resolving it from potential isomers, such as 3-Bromo-4-(tert-butyl)benzenesulfonamide or N-(tert-butyl)-benzenesulfonamide derivatives, which would exhibit different retention times due to variations in their polarity and interaction with the stationary phase.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity Assessment

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While benzenesulfonamides can be challenging to analyze by GC due to their polarity and relatively high molecular weight, it can be a useful method for assessing purity, particularly for detecting more volatile impurities.

For successful analysis, a high-temperature, nonpolar or mid-polarity capillary column (e.g., a polysiloxane-based stationary phase) would be required. The injector and detector temperatures would need to be high enough to prevent condensation while avoiding thermal degradation of the analyte. Given the polarity of the -SO₂NH₂ group, peak tailing might be an issue. To mitigate this and improve volatility, derivatization of the sulfonamide group (e.g., by silylation) could be performed prior to injection. When coupled with a mass spectrometer (GC-MS), this technique would provide powerful separation and identification of any volatile components within the sample.

Table of Compounds

Computational and Theoretical Chemistry of 2 Bromo 4 Tert Butyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic characteristics of molecules.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory is a widely used computational method for investigating the electronic structure of molecules. It would typically be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the 2-Bromo-4-(tert-butyl)benzenesulfonamide molecule. However, specific DFT studies on this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity. For this compound, an MESP analysis would be expected to show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the bromine atom, indicating these as likely sites for electrophilic attack. The aromatic ring would exhibit a more complex potential surface influenced by the electron-withdrawing sulfonamide and bromine substituents and the electron-donating tert-butyl group. Without specific research, a detailed map and its corresponding values cannot be provided.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, a computational study would be required to calculate these orbital energies and visualize their distribution across the molecule. Such data is currently unavailable.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Calculations

Ab initio methods, such as MP2 and CCSD(T), are higher-level computational techniques that provide more accurate energy calculations compared to DFT, albeit at a greater computational cost. These methods are often used to refine the results from DFT or for systems where DFT may not be sufficiently accurate. There are no published high-accuracy energy calculations for this compound using these ab initio methods.

Reaction Mechanism Investigations Through Computational Simulations

Computational simulations are a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Analysis and Reaction Coordinate Determination

To understand how this compound participates in chemical reactions, computational chemists would perform a transition state analysis. This involves locating the highest energy point along a reaction pathway (the transition state) and mapping the entire reaction coordinate. This analysis provides critical insights into the mechanism and kinetics of a reaction. As no specific reaction mechanisms involving this compound have been computationally studied and published, a detailed transition state analysis is not possible at this time.

Evaluation of Regioselectivity and Stereoselectivity via Energy Calculations

No specific studies detailing the use of energy calculations to evaluate the regioselectivity and stereoselectivity of reactions involving this compound were found.

Molecular Dynamics (MD) Simulations (for non-biological systems)

No publications on molecular dynamics simulations of this compound in non-biological systems could be identified.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While computational methods for predicting spectroscopic parameters are well-established nih.govresearchgate.net, no studies have been published that apply these methods to this compound to provide predicted NMR chemical shifts or IR frequencies.

Supramolecular Chemistry and Intermolecular Interactions

Crystal Engineering and Design of 2-Bromo-4-(tert-butyl)benzenesulfonamide Co-crystals and Polymorphs

Crystal engineering of this compound involves the design and synthesis of crystalline solids with desired physicochemical properties. This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystalline lattice. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a key strategy in modifying properties such as solubility and stability.

The presence of both a hydrogen bond donor (the amine group) and acceptors (the sulfonyl oxygens) in the sulfonamide moiety, along with a halogen bond donor (the bromine atom), makes this compound a versatile building block for the construction of co-crystals. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a significant aspect of its solid-state chemistry. Different polymorphs can arise from variations in crystallization conditions, leading to different packing arrangements and, consequently, different physical properties. The study of substituted p-toluenesulfonanilide has shown that even slight modifications to the molecular structure can result in different crystalline forms, a principle that is applicable to this compound acs.org.

Identification and Characterization of Supramolecular Synthons Involving the Sulfonamide Moiety

Supramolecular synthons are robust and predictable non-covalent interactions that can be reliably used in the design of crystal structures. The sulfonamide group is well-known for its ability to form reliable supramolecular synthons. The most common of these is the hydrogen-bonded dimer, where two sulfonamide molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic ring motif.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions (e.g., Halogen Bonds, π-π Stacking, CH...O Interactions)

The solid-state structure of this compound is stabilized by a variety of non-covalent interactions.

Hydrogen Bonding: The primary interaction is the hydrogen bonding involving the sulfonamide group. As mentioned, this can lead to the formation of dimers or extended chains, which are crucial in defining the crystal architecture.

Halogen Bonding: The bromine atom on the benzene (B151609) ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom, or a π-system. In the context of sulfonamides, studies on co-crystals have explored the competition between halogen bonds to sulfonyl oxygen atoms (Br···O) and to the aromatic π-system (Br···π). Research on other sulfonamide co-crystals suggests that X···π interactions can be preferred over X···O/N interactions mdpi.comnih.gov.

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. These interactions can be either face-to-face or offset, and their geometry is influenced by the substituents on the ring. The bulky tert-butyl group can, however, sterically hinder close packing of the aromatic rings.

The interplay of these various interactions can be studied using techniques like Hirshfeld surface analysis, which provides a visual and quantitative way to explore intermolecular contacts in a crystal.

Host-Guest Chemistry with Benzenesulfonamide (B165840) Derivatives

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While specific studies on the host-guest chemistry of this compound are not prevalent, the general class of benzenesulfonamide derivatives has been explored in this context. The aromatic ring and the functional groups of these molecules can provide cavities or binding sites for small guest molecules. The design of such host-guest systems is of interest for applications in sensing, separation, and catalysis.

Influence of Substituents (Bromine, tert-Butyl) on Solid-State Packing and Intermolecular Interactions

The substituents on the benzenesulfonamide core have a profound impact on the solid-state packing and the nature of the intermolecular interactions.

Bromine Atom: The bromine atom introduces the possibility of halogen bonding, which can act as a significant directional force in the crystal packing, competing with or complementing the hydrogen bonding of the sulfonamide group. Its size and polarizability also influence the van der Waals interactions.

tert-Butyl Group: The large and bulky tert-butyl group has a significant steric influence. It can prevent the close packing of molecules that might otherwise be favored by π-π stacking. This steric hindrance can lead to the formation of more open or porous crystal structures. It can also influence which hydrogen bonding synthons are formed by sterically directing the approach of neighboring molecules.

The combination of these two substituents with different electronic and steric demands leads to a complex interplay of interactions that determines the final crystal structure.

Energy Framework Analysis in Crystalline Complexes

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This analysis allows for the calculation of the interaction energies between a central molecule and its surrounding neighbors. The energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components.

Interactive Data Tables

Table 1: Potential Supramolecular Synthons in this compound

Synthon TypeInteracting GroupsTypical GeometryExpected Influence on Packing
Hydrogen-bonded dimerN-H···O=SR2(8) ring motifFormation of discrete dimeric units
Hydrogen-bonded chainN-H···O=SC(4) chain motifFormation of one-dimensional chains
Halogen bondC-Br···O=SLinear or near-linearDirectional interaction influencing packing
Halogen bondC-Br···π-systemT-shaped or parallelCan lead to layered structures
π-π stackingAromatic ring···Aromatic ringOffset or face-to-faceContributes to cohesion, can be hindered by tert-butyl

Table 2: Influence of Substituents on Intermolecular Interactions

SubstituentPropertyEffect on Intermolecular Interactions
BromineHalogen bond donor, polarizableIntroduces directional halogen bonding, enhances dispersion forces
tert-ButylBulky, sterically hinderingCan prevent close packing and π-π stacking, directs hydrogen bonding

Chemical Reactivity and Derivatization Studies

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is a key site for derivatization. The presence of the strongly electron-withdrawing sulfonyl group increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with various electrophiles.

The deprotonated sulfonamide acts as a potent nucleophile, enabling reactions such as alkylation, acylation, and arylation.

Alkylation: In the presence of a suitable base (e.g., sodium hydride, potassium carbonate), the sulfonamide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N-alkyl sulfonamides.

Acylation: This reaction involves treating the sulfonamide with acylating agents like acyl chlorides or anhydrides. The direct acylation of sulfonamides by esters, promoted by catalysts such as titanium(IV) chloride, represents an alternative and effective method for creating N-acylsulfonamides. researchgate.net

Arylation: N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the sulfonamide with an aryl halide.

These transformations are fundamental for modifying the electronic and steric properties of the sulfonamide moiety.

Table 1: General Reactions at the Sulfonamide Nitrogen
Reaction TypeReagent ClassProduct TypeGeneral Conditions
AlkylationAlkyl Halide (R-X)N-Alkyl SulfonamideBase (e.g., K₂CO₃, NaH)
AcylationAcyl Chloride (RCOCl) or AnhydrideN-Acyl SulfonamideBase or Catalyst (e.g., TiCl₄ for esters) researchgate.net
ArylationAryl Halide (Ar-X)N-Aryl SulfonamidePd or Cu Catalyst, Base (Buchwald-Hartwig type)

Reactivity of the Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are highly effective for substituting the bromine atom on the aromatic ring. ncsu.edu The reactivity of aryl bromides in these transformations is well-established, making 2-Bromo-4-(tert-butyl)benzenesulfonamide an excellent substrate.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. wikipedia.orglibretexts.orgyoutube.com

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Reaction: One of the most widely used cross-coupling methods, the Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction requires a palladium catalyst and a base and demonstrates broad functional group tolerance. wikipedia.orglibretexts.org For instance, a Suzuki-Miyaura cross-coupling has been successfully performed on the closely related compound N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide using styrylboronic acid, showcasing the feasibility of this transformation. mdpi.com

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
ReactionCoupling PartnerCatalyst/PrecatalystLigand (if separate)BaseSolvent
HeckAlkenePd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., PPh₃, P(t-Bu)₃)NEt₃, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄- (often included)NEt₃, Piperidine, DIPATHF, DMF, Toluene
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄, PdCl₂(dppf)- (often included)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMF

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The viability of the SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromine atom), as these groups are necessary to stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

In this compound, the sulfonamide group (-SO₂NH₂) is electron-withdrawing and is located ortho to the bromine atom. This positioning does provide some activation toward nucleophilic attack. However, the tert-butyl group at the para position is electron-donating, which destabilizes the anionic intermediate. Furthermore, sulfonamide groups are generally less potent activators for SNAr compared to nitro (-NO₂) groups. nih.gov Consequently, while SNAr reactions are mechanistically conceivable, they are expected to be less favorable for this substrate compared to the highly efficient and versatile palladium-catalyzed cross-coupling reactions.

Reactions Involving the tert-Butyl Group (e.g., as a steric directing group)

The tert-butyl group is a prominent feature of the molecule, primarily influencing its reactivity through steric effects rather than direct chemical participation. rsc.org

Its significant bulk exerts considerable steric hindrance, which can influence the reactivity of the adjacent functional groups. This steric congestion can affect the rate of reaction at the ortho-bromine atom and the sulfonamide group by impeding the approach of bulky reagents or catalysts. This effect can be leveraged to control regioselectivity in certain reactions.

Ring Functionalization Reactions on the Benzenesulfonamide (B165840) Core

The aromatic ring of this compound is substituted with three distinct functional groups: a bromo group, a tert-butyl group, and a sulfonamide group. The interplay of the electronic and steric effects of these substituents dictates the regioselectivity of further functionalization of the benzene ring.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for introducing new functional groups onto an aromatic ring. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The directing effects of the individual substituents are as follows:

-SO₂NH₂ (Sulfonamide group): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. libretexts.orgyoutube.com

-Br (Bromo group): Halogens are deactivating ortho-para directors. libretexts.orgpressbooks.pub They withdraw electron density inductively, thus deactivating the ring, but can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate at the ortho and para positions. youtube.com

-C(CH₃)₃ (tert-Butyl group): Alkyl groups are activating ortho-para directors. The tert-butyl group, in particular, directs to the para position, with the ortho position being sterically hindered. stackexchange.comucla.eduwikipedia.org

When these groups are present on the same ring, their combined effects must be considered. In this compound, the positions on the aromatic ring are numbered as follows:

Position 1: -SO₂NH₂

Position 2: -Br

Position 3: H

Position 4: -C(CH₃)₃

Position 5: H

Position 6: H

The sulfonamide group at position 1 directs incoming electrophiles to position 5 (meta). The bromo group at position 2 directs to position 6 (ortho) and position 4 (para, which is already substituted). The tert-butyl group at position 4 directs to position 3 (ortho) and position 6 (ortho).

A consensus of these directing effects suggests that the most likely position for electrophilic attack is position 6. This position is ortho to the bromo group and ortho to the tert-butyl group, both of which direct to this position. Although the sulfonamide group deactivates the ring, the combined ortho-para directing influence of the bromo and tert-butyl groups would likely overcome the meta-directing effect of the sulfonamide group for any substitution at position 5. Steric hindrance from the bulky tert-butyl group might reduce the reactivity at position 3.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major Product
HNO₃/H₂SO₄ (Nitration)2-Bromo-4-(tert-butyl)-6-nitrobenzenesulfonamide
Br₂/FeBr₃ (Bromination)2,6-Dibromo-4-(tert-butyl)benzenesulfonamide
SO₃/H₂SO₄ (Sulfonation)3-Bromo-5-(tert-butyl)benzenesulfonamide-2-sulfonic acid

Directed Ortho-Metalation (DOM) Strategies

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org The sulfonamide group (-SO₂NH₂) is a known and effective DMG. organic-chemistry.org

In this compound, the sulfonamide group at position 1 can direct metalation to either position 2 or position 6. However, position 2 is already substituted with a bromo group. Therefore, the most probable site for deprotonation via a DoM strategy would be at position 6. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

The bulky tert-butyl group at position 4 is unlikely to significantly hinder the approach of the organolithium base to the proton at position 6. The bromo group at position 2 may also influence the acidity of the adjacent protons, but the primary directing effect in a DoM reaction on this substrate would be from the sulfonamide group.

Potential Products from Directed Ortho-Metalation of this compound followed by Electrophilic Quench

ElectrophileResulting Functional Group at Position 6
D₂O-D (Deuterium)
CH₃I-CH₃ (Methyl)
(CH₃)₂CO-C(OH)(CH₃)₂ (2-hydroxyprop-2-yl)
CO₂ then H₃O⁺-COOH (Carboxylic acid)
I₂-I (Iodo)

Hydrolytic Stability and Degradation Pathways of the Sulfonamide Bond

The stability of the sulfonamide bond (-SO₂-NH-) is a critical aspect of the chemistry of this compound. While generally robust, this bond can undergo cleavage under certain conditions.

The hydrolytic cleavage of sulfonamides can proceed via two main pathways: cleavage of the sulfur-nitrogen (S-N) bond or cleavage of the carbon-sulfur (C-S) bond. nih.gov

S-N Bond Cleavage:

This is a common degradation pathway for sulfonamides and can be catalyzed by acid or base. nih.govjlu.edu.cn Under acidic conditions, protonation of the nitrogen atom makes the sulfur atom more susceptible to nucleophilic attack by water. This results in the formation of the corresponding sulfonic acid and ammonia (B1221849). For this compound, this would yield 2-bromo-4-(tert-butyl)benzenesulfonic acid and ammonia.

C-S Bond Cleavage:

Cleavage of the C-S bond is also possible, particularly under strongly acidic conditions and at elevated temperatures. nih.gov This pathway would lead to the formation of 1-bromo-3-(tert-butyl)benzene and sulfuric acid.

Biodegradation of sulfonamides is also a known degradation pathway, often initiated by ipso-hydroxylation of the aromatic ring, which can lead to the cleavage of the molecule. nih.gov Various microorganisms have been identified that can degrade sulfonamides, typically involving cleavage of the S-N bond. researchgate.netiaea.orgnih.govresearchgate.net

Applications in Advanced Material Science and Catalysis Non Biological

Benzenesulfonamide (B165840) Derivatives as Ligands in Organometallic Chemistry

Benzenesulfonamide derivatives have emerged as significant ligands in the field of organometallic chemistry. Their utility stems from the presence of multiple coordination sites, primarily the nitrogen and oxygen atoms of the sulfonamide group, which can bind to a variety of metal ions. This coordination can lead to the formation of stable metallo-organic complexes with diverse geometries and electronic properties. researchgate.net

The coordination capabilities of benzenesulfonamide-based ligands allow for the thoughtful design of novel therapeutic metallodrugs. researchgate.net The properties of the resulting metal complexes, such as their stability, reactivity, and catalytic activity, can be fine-tuned by modifying the substituents on the benzene (B151609) ring of the benzenesulfonamide. For instance, the introduction of sterically demanding or electronically distinct groups can influence the coordination environment around the metal center, thereby altering the complex's behavior.

Research has demonstrated the synthesis of various metal complexes involving benzenesulfonamide azo-ligands, highlighting the versatility of this class of compounds in coordination chemistry. researchgate.net The resulting coordination compounds have shown potential in various applications, underscoring the importance of benzenesulfonamide derivatives as ligands in the development of new organometallic structures.

Role of Sulfonamides in Catalytic Systems for Organic Transformations

Sulfonamide-containing molecules have found widespread application as catalysts and ligands in a variety of organic transformations. Their ability to act as hydrogen-bond donors and their tunable steric and electronic properties make them effective in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, sulfonamide-based catalysts are often employed in asymmetric synthesis, where the creation of a specific stereoisomer is desired. Chiral bifunctional sulfonamide organocatalysts have proven to be reliable hydrogen-bonding catalysts due to their strong acidity and reduced tendency for self-aggregation. researchgate.net These catalysts have been successfully used in a range of asymmetric reactions.

Photosensitized nickel catalysis has enabled the cross-coupling of sulfonamides with aryl halides to form C–N bonds, a transformation of significant importance in medicinal chemistry. nih.govprinceton.edu This method provides access to a broad range of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in drug discovery. nih.govprinceton.edu Mechanistic studies suggest that this process can proceed via an energy-transfer mechanism involving a triplet excited Ni(II) complex. nih.govprinceton.edu

Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the reductive deamination of primary sulfonamides, converting them into sulfinates. This strategy allows for the late-stage functionalization of complex molecules, including pharmaceuticals, by transforming the sulfonamide group into other useful functionalities. researchgate.net

In the realm of heterogeneous catalysis, sulfonamides and their derivatives have also demonstrated significant potential. Ceria (CeO₂) nanostructures have been shown to catalytically hydrolyze sulfonamide drugs in aqueous solutions. nih.gov This reactivity is significant for the degradation of these compounds in environmental contexts. The hydrolytic cleavage can occur at various bonds within the sulfonamide molecule, including the S–N, C–N, and C–S bonds, leading to the formation of smaller, more readily degradable products like sulfanilic acid and sulfanilamide. nih.gov

The efficiency of this ceria-catalyzed hydrolysis depends on the specific structure of the sulfonamide and the properties of the nanoceria. nih.gov This discovery points to the potential of using metal oxides as heterogeneous catalysts for the decomposition of sulfonamide-containing pollutants. nih.gov

Development of Sulfonamide-Based Functional Materials (e.g., polymers, sensors, optical materials)

The incorporation of the sulfonamide functional group into larger molecular architectures has led to the development of a variety of functional materials with applications in sensing, optics, and polymer science.

Sulfonamide-based polymers are an emerging class of pH-responsive materials. rsc.orgresearchgate.net The acidity of the sulfonamide proton can be tuned by altering the electronic nature of the substituents on the nitrogen atom, allowing for the design of polymers that undergo solubility transitions at specific pH values. researchgate.net These materials have potential applications in areas such as drug delivery and biomedical devices. ontosight.ai For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized to create well-defined polymer architectures containing primary benzenesulfonamide groups, opening the door to a new generation of pH-responsive block copolymers. rsc.org

In the field of chemical sensing, sulfonamides have been extensively investigated as optical chemosensors for the detection of various ions. bohrium.com They can interact with cations and anions through mechanisms such as complexation, deprotonation, and hydrogen bonding, leading to a detectable optical response, often in the form of a color change or a change in fluorescence. bohrium.comtandfonline.com For example, sulfonamide-based fluorescent chemosensors have been developed for the selective detection of fluoride (B91410) anions. researchgate.net

The development of sulfonamide-based optical materials also includes molecularly imprinted polymers (MIPs) for the selective recognition and sensing of sulfonamide drugs themselves. A novel upconversion fluorescence probe based on a sulfonamide-imprinted polymer was prepared using Pickering emulsion polymerization, demonstrating good selectivity and adsorption capacity for several sulfonamide antibiotics. mdpi.com

Material TypeKey FeaturesPotential Applications
Polymers pH-responsive, tunable pKa valuesDrug delivery, biomedical devices
Sensors Optical response to ions, high selectivityEnvironmental monitoring, chemical analysis
Optical Materials Upconversion fluorescence, molecular imprintingSelective sensing of sulfonamides

Chiral Sulfonamides in Asymmetric Synthesis

Chiral sulfonamides and their derivatives are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. acs.org The stereogenic center can be located at the sulfur atom or at a carbon atom within the molecule. These compounds are instrumental in controlling the stereochemical outcome of a wide array of chemical reactions.

Axially chiral sulfonamides are a growing class of compounds that are finding use as catalysts in asymmetric catalysis. researchgate.net The restricted rotation around a C–N bond creates a chiral axis, which can effectively induce enantioselectivity in chemical transformations.

Chiral sulfoxides, which can be synthesized from sulfides via asymmetric oxidation using chiral sulfonamide-derived reagents, are highly valuable in the chemical industry for the development of new synthetic methods and functional materials. rsc.orgacs.org For instance, optically active 2-sulfamyloxaziridines, derived from chiral sulfamides, have been shown to be highly enantioselective reagents for the oxidation of sulfides to sulfoxides. acs.org

Furthermore, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated as organocatalysts for the asymmetric transfer hydrogenation of quinoline-2-carboxylates, producing enantioenriched tetrahydroquinoline derivatives which are valuable building blocks in medicinal chemistry. mcgill.ca

The versatility of chiral sulfonamides is further highlighted by their use in the synthesis of enantioenriched sulfinamides and other sulfinyl compounds, which themselves are crucial in asymmetric synthesis. acs.org

Concluding Remarks and Future Perspectives in 2 Bromo 4 Tert Butyl Benzenesulfonamide Research

Challenges and Opportunities in Synthesis and Functionalization

The synthetic accessibility and subsequent functionalization of 2-Bromo-4-(tert-butyl)benzenesulfonamide are pivotal to unlocking its potential. While the core structure can be assembled, the interplay of its substituents introduces distinct challenges and corresponding opportunities for methodological advancement.

A primary challenge lies in the inherent steric hindrance posed by the tert-butyl group and the ortho-bromo substituent. This steric crowding can significantly influence the reactivity of the sulfonamide nitrogen and the aromatic ring. For instance, in photocatalytic late-stage functionalization of sulfonamides, it has been observed that ortho-bromo examples can lead to lower yields. nih.gov This suggests that reactions at or near the sulfonyl group may be impeded, requiring the development of more robust and sterically tolerant catalytic systems. Overcoming these steric challenges could involve the use of catalysts with tailored ligand architectures or the exploration of alternative reaction pathways that are less sensitive to steric bulk.

The presence of the ortho-bromo atom, while a potential steric impediment, also represents a prime opportunity for diverse functionalization through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, could be employed to introduce a wide array of substituents at the 2-position. nih.govrsc.org The successful implementation of these reactions would pave the way for the synthesis of a library of derivatives with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. However, the steric hindrance from the adjacent sulfonamide group might necessitate the screening of various catalysts and reaction conditions to achieve optimal yields.

Another avenue for functionalization is the transformation of the sulfonamide moiety itself. Recent advancements in photocatalysis have enabled the conversion of sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govox.ac.uk Applying these methods to this compound could lead to novel structures, although the efficiency may be impacted by the ortho-bromo substituent. nih.gov

ChallengeOpportunityPotential Methodologies
Steric hindrance from tert-butyl and ortho-bromo groupsDevelopment of sterically tolerant catalystsLigand design, exploration of alternative catalytic cycles
Lower yields in functionalization reactionsAccess to diverse derivatives via cross-couplingSuzuki-Miyaura, Sonogashira, Buchwald-Hartwig reactions
Potential for side reactions due to multiple reactive sitesLate-stage functionalization via sulfonyl radicalsPhotocatalysis, radical chemistry

Potential for Novel Reaction Discoveries

The unique electronic and steric environment of this compound provides a fertile ground for the discovery of novel chemical transformations. The interplay between the electron-withdrawing sulfonamide group, the bulky tert-butyl group, and the reactive bromo substituent could lead to unexpected reactivity.

One area of potential discovery lies in intramolecular reactions. It may be possible to design substrates where the sulfonamide nitrogen or a substituent introduced at the bromine position can react with another part of the molecule, leading to the formation of novel heterocyclic scaffolds. For instance, a strategically placed nucleophile could displace the bromine atom in an intramolecular cyclization, a reaction that would be highly influenced by the conformational constraints imposed by the tert-butyl group.

Furthermore, the generation of a sulfonyl radical from this compound in the presence of suitable radical acceptors could unveil new reaction pathways. nih.govox.ac.uk The fate of such a radical would be influenced by the neighboring bromine atom, potentially leading to selective radical translocation or fragmentation pathways that have not been previously observed.

The development of novel ortho-C-H functionalization methods for aryl sulfonamides also presents an exciting frontier. researchgate.net While the 2-position is already substituted with bromine, directing groups could be installed on the sulfonamide nitrogen to facilitate C-H activation at the 6-position, leading to regioselective difunctionalization of the aromatic ring.

Reaction ClassPotential OutcomeInfluencing Factors
Intramolecular CyclizationNovel heterocyclic systemsConformation imposed by tert-butyl group, nature of nucleophile
Sulfonyl Radical ChemistryUnprecedented radical translocation or fragmentationProximity and electronic nature of the bromine atom
Directed C-H FunctionalizationRegioselective difunctionalizationDirecting group on sulfonamide, catalyst choice

Integration of Computational and Experimental Approaches for Rational Design

The rational design of derivatives of this compound with specific properties can be significantly accelerated by the integration of computational and experimental techniques. Density Functional Theory (DFT) and other molecular modeling methods can provide valuable insights into the molecule's structure, reactivity, and potential interactions with biological targets. researchgate.netnih.gov

Computational studies can be employed to predict the geometric and electronic properties of this compound and its potential derivatives. rsc.org This includes calculating parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. Such calculations can help in understanding the reactivity of different sites within the molecule and in predicting the feasibility of proposed chemical transformations. For instance, DFT calculations could be used to model the transition states of potential cross-coupling reactions to identify the most promising catalytic systems. rsc.org

In the context of drug discovery, molecular docking and dynamics simulations can be utilized to predict the binding modes and affinities of this compound derivatives with specific protein targets. tandfonline.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby saving time and resources. The design of novel benzenesulfonamide (B165840) derivatives as inhibitors for various enzymes is an active area of research where such computational approaches have proven to be invaluable. nih.govresearchgate.net

The synergy between computational predictions and experimental validation is crucial. Theoretical models can guide the design of experiments, and the experimental results, in turn, can be used to refine and validate the computational models. This iterative cycle of design, synthesis, and testing is a powerful strategy for the efficient development of new molecules with desired functionalities.

Computational ApproachApplication in Rational DesignExperimental Validation
Density Functional Theory (DFT)Prediction of reactivity, modeling of reaction mechanismsSynthesis and characterization of predicted products, kinetic studies
Molecular DockingIdentification of potential biological targets, prediction of binding modesIn vitro biological assays, X-ray crystallography of protein-ligand complexes
Molecular Dynamics SimulationsAssessment of binding stability and conformational changesBiophysical characterization of binding, functional assays

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(tert-butyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Sulfonamide Formation : React 2-bromo-4-(tert-butyl)benzenesulfonyl chloride with tert-butylamine in anhydrous dichloromethane (DCM) under inert conditions. Monitor the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product .
  • Yield Optimization : Use a molar excess of tert-butylamine (1.5 eq) and activate the sulfonyl chloride intermediate with catalytic DMF to enhance reactivity. Recrystallization from ethanol/water (7:3) improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • LCMS : Confirm molecular weight (theoretical [M+H]+: 332.2) with retention time consistency (e.g., tR = 0.8–1.2 min under reverse-phase conditions) .
  • NMR : Key signals include δ 1.35 ppm (s, 9H, tert-butyl), δ 7.6–8.1 ppm (aromatic protons), and δ 5.1 ppm (broad, NH) .
  • Elemental Analysis : Validate C, H, N, S, and Br percentages (e.g., C: 43.4%, Br: 24.1%) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DCM, THF, and DMSO (>50 mg/mL); sparingly soluble in water (<0.1 mg/mL).
  • Storage : Store under argon at –20°C in amber vials to prevent bromine displacement or sulfonamide hydrolysis. Conduct stability assessments via periodic HPLC .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in further functionalization reactions?

  • Mechanistic Insight : The tert-butyl group at the 4-position directs electrophilic substitution (e.g., nitration, halogenation) to the 5-position due to steric hindrance and electronic deactivation. Computational studies (DFT) show a 10–15 kJ/mol energy barrier difference between ortho and meta positions .
  • Experimental Validation : Perform kinetic studies using HNO3/H2SO4 nitration; monitor regioselectivity via LCMS and NMR. Compare with 4-methyl analogs to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Crystallization Challenges : The tert-butyl group disrupts crystal packing, leading to low-quality X-ray diffraction.
  • Solutions :

  • Use mixed solvents (e.g., DCM/pentane) for slow evaporation.
  • Substitute with a smaller alkyl group (e.g., isopropyl) in analogs for comparative studies .

Q. How can researchers leverage this compound as a precursor in fragment-based drug discovery?

  • Fragment Library Design :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl boronic acids to generate sulfonamide derivatives for WDR5-MYC inhibition screens .
  • Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for proteolysis-targeting chimeras (PROTACs) .
    • Validation : Assess binding affinity via ITC or SPR; prioritize fragments with KD < 10 µM .

Q. What computational methods predict the biological activity of derivatives?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina with WDR5 (PDB: 5IUS) to model sulfonamide interactions. Focus on the hydrophobic pocket near Leu142 and Arg49 .
  • QSAR : Build regression models using Hammett σ values for substituents (Br: σ+ = 0.26) to correlate electronic effects with IC50 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.